molecular formula C17H24FN3O B7641020 1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide

1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide

Cat. No. B7641020
M. Wt: 305.4 g/mol
InChI Key: KEEPIGYLLCPZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide, also known as FP-Me, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound has been synthesized using various methods and has been found to possess unique biochemical and physiological effects.

Mechanism of Action

1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide is believed to exert its anti-cancer effects by inhibiting the activity of the protein kinase CK2. CK2 is an enzyme that is overexpressed in many types of cancer and is involved in the regulation of cell growth and survival. By inhibiting CK2, this compound can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound has been found to have analgesic properties and may be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that this compound is relatively expensive compared to other compounds that may have similar effects. Additionally, this compound may not be suitable for all types of experiments, and researchers should carefully consider its properties and potential interactions with other compounds before use.

Future Directions

There are several potential future directions for research on 1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce this compound in larger quantities and at a lower cost. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer, inflammation, and neurological disorders. Finally, researchers may explore the potential use of this compound in combination with other compounds to enhance its effects or reduce potential side effects.

Synthesis Methods

1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide can be synthesized using a variety of methods, including the reductive amination of 2-fluoro-6-nitrobenzaldehyde with N-methylpyrrolidine-2-carboxamide followed by reduction with sodium borohydride. Another method involves the reaction of 2-fluoro-6-bromobenzaldehyde with N-methylpyrrolidine-2-carboxamide in the presence of a palladium catalyst. Both methods have been found to yield high purity this compound.

Scientific Research Applications

1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide has been found to have potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O/c1-19-17(22)16-8-5-11-21(16)12-13-14(18)6-4-7-15(13)20-9-2-3-10-20/h4,6-7,16H,2-3,5,8-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEPIGYLLCPZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCCN1CC2=C(C=CC=C2F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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